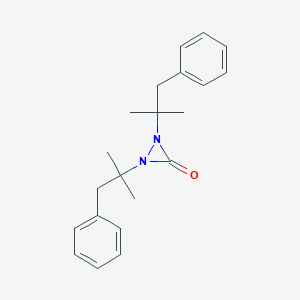
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a photoaffinity labeling reagent that is used to study the interactions between proteins and other biomolecules.
作用機序
The mechanism of action of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This intermediate can then react with nearby molecules, leading to the formation of covalent bonds. The resulting crosslinks can be used to identify the specific binding partners of a protein and study the function of the protein in more detail.
Biochemical and Physiological Effects
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is a relatively inert compound and does not have any known biochemical or physiological effects on its own. However, its ability to crosslink with adjacent molecules can have significant effects on the function of proteins and other biomolecules.
実験室実験の利点と制限
One of the main advantages of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is its ability to selectively label specific proteins and other biomolecules. This allows researchers to study the function of these molecules in more detail. However, there are also several limitations to its use. For example, the compound requires exposure to UV light to become activated, which can be difficult to control in some experimental settings. Additionally, the crosslinking reaction can be non-specific and may lead to the formation of unwanted side products.
将来の方向性
There are several potential future directions for the use of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- in scientific research. One area of interest is the development of new photoaffinity labeling reagents that are more selective and have fewer side effects. Another potential direction is the use of the compound in the study of protein-protein interactions, which could provide new insights into the mechanisms of cellular signaling and regulation. Finally, the use of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- in drug discovery and development is an area of active research, with the potential to identify new targets for therapeutic intervention.
Conclusion
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is a unique compound that has significant potential in scientific research. Its ability to selectively label specific proteins and other biomolecules has led to its widespread use as a photoaffinity labeling reagent. While there are some limitations to its use, the compound has opened up new avenues of research in the study of protein function and cellular signaling. With continued research, Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- has the potential to make significant contributions to the fields of biochemistry, pharmacology, and drug discovery.
合成法
The synthesis of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- involves the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with 2-phenylethylamine in the presence of trifluoroacetic acid. The resulting compound is then reacted with phosgene to produce the final product.
科学的研究の応用
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is primarily used as a photoaffinity labeling reagent in scientific research. It is used to study the interactions between proteins and other biomolecules such as nucleic acids, lipids, and carbohydrates. The compound is activated by exposure to UV light, which causes it to crosslink with adjacent molecules. This allows researchers to identify the specific binding partners of a protein and study the function of the protein in more detail.
特性
CAS番号 |
19694-14-5 |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC名 |
1,2-bis(2-methyl-1-phenylpropan-2-yl)diaziridin-3-one |
InChI |
InChI=1S/C21H26N2O/c1-20(2,15-17-11-7-5-8-12-17)22-19(24)23(22)21(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChIキー |
ZKQWBEDDJGVEDB-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N2C(=O)N2C(C)(C)CC3=CC=CC=C3 |
正規SMILES |
CC(C)(CC1=CC=CC=C1)N2C(=O)N2C(C)(C)CC3=CC=CC=C3 |
同義語 |
Bis(1,1-dimethyl-2-phenylethyl)diaziridin-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




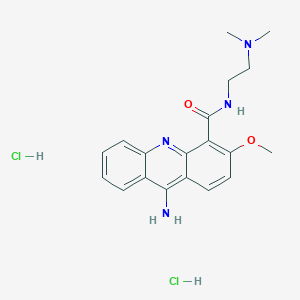
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)

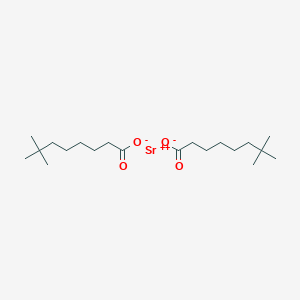
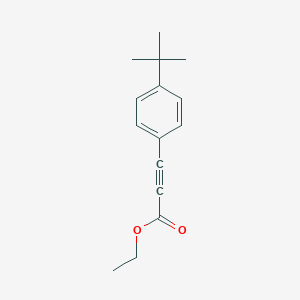

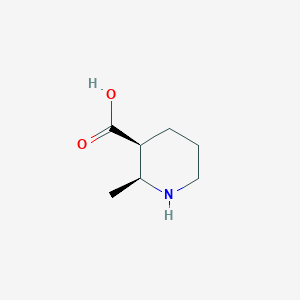
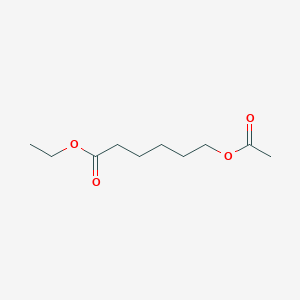
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
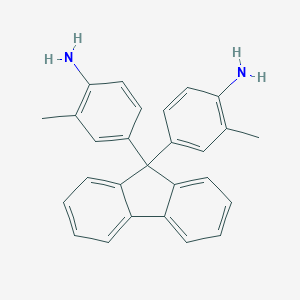

![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)
